

4-Chlorophenothiazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorophenothiazine

Cat. No.: B116481

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core basic properties, structure, and experimental protocols related to **4-Chlorophenothiazine**. The information is curated for professionals in research, science, and drug development, offering a centralized resource for this significant chemical entity.

Core Properties and Structure

4-Chlorophenothiazine, a derivative of phenothiazine, is a heterocyclic compound with the chemical formula $C_{12}H_8ClNS$.^{[1][2]} It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably prochlorperazine.^[3]

Basic Properties

A summary of the fundamental physical and chemical properties of **4-Chlorophenothiazine** is presented in Table 1. This data is essential for its handling, formulation, and application in a laboratory setting.

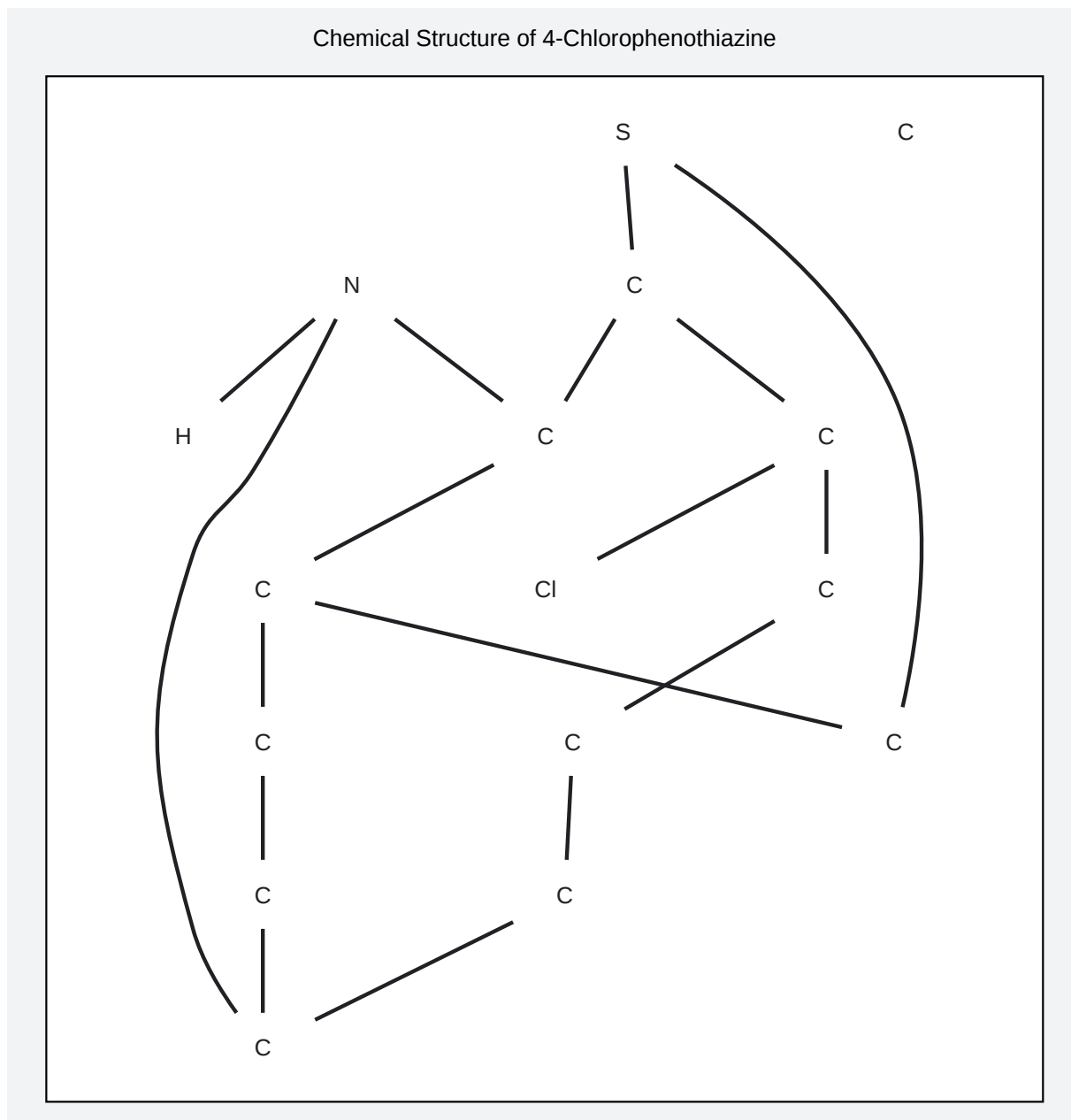
Property	Value	Source
Molecular Formula	C ₁₂ H ₈ ClNS	[1][2]
Molecular Weight	233.72 g/mol	[1][2]
CAS Number	7369-69-9	[2]
Appearance	White to Light Grey Solid	[3]
Melting Point	116-117 °C	ChemicalBook
Boiling Point	382.6 °C at 760 mmHg	ChemicalBook Safety Data Sheet
pKa (predicted)	-2.39 ± 0.20	[3]
Solubility	Slightly soluble in Acetone, DMSO, and Ethanol.	[3]

Chemical Structure

The structure of **4-Chlorophenothiazine** consists of a tricyclic phenothiazine core with a chlorine atom substituted at the 4-position of one of the benzene rings. The IUPAC name for this compound is 4-Chloro-10H-phenothiazine.[4]

Structural Identifiers:

- SMILES:c1ccc2c(c1)Nc3cccc(c3S2)Cl[1]
- InChI:InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H[1]



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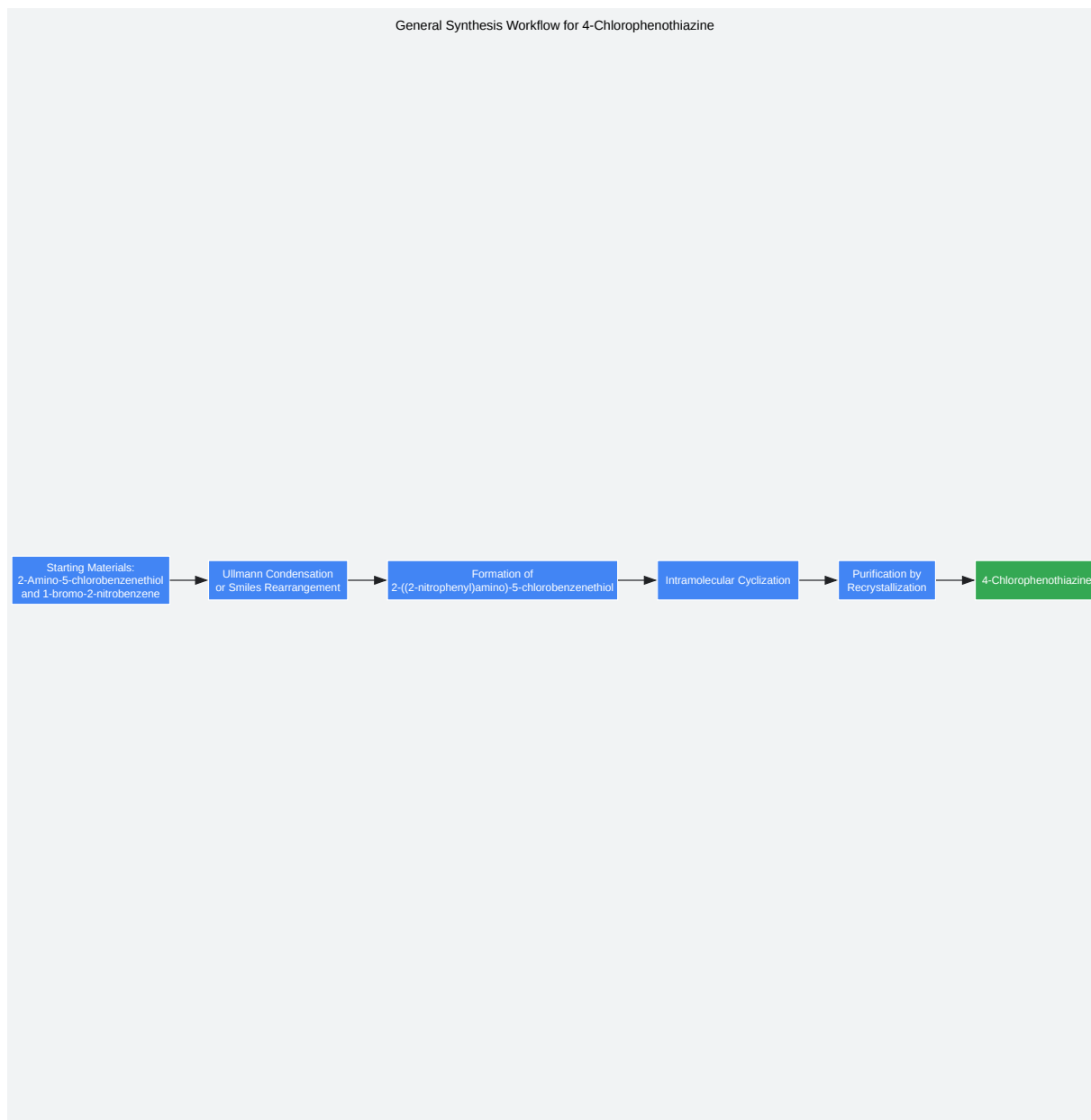
Caption: 2D structure of **4-Chlorophenothiazine**.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analytical characterization of **4-Chlorophenothiazine**, providing a framework for its preparation and quality control.

Synthesis

The synthesis of **4-Chlorophenothiazine** can be achieved through several established methods for forming the phenothiazine ring system, including the Ullmann condensation and the Smiles rearrangement. A general workflow for a plausible synthesis is outlined below.



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Caption: Synthetic workflow for **4-Chlorophenothiazine**.

A representative synthetic protocol based on the synthesis of a related isomer is as follows:

Materials:

- 2-Amino-5-chlorobenzenethiol
- 1-Bromo-2-nitrobenzene
- Potassium carbonate
- Copper powder or a copper salt (catalyst for Ullmann condensation)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Sodium sulfate

Procedure:

- In a round-bottom flask, combine 2-amino-5-chlorobenzenethiol, 1-bromo-2-nitrobenzene, potassium carbonate, and a catalytic amount of copper powder in DMF.
- Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude intermediate, 2-((2-nitrophenyl)amino)-5-chlorobenzenethiol, is then subjected to a reductive cyclization step. This can be achieved using a reducing agent like sodium dithionite or through catalytic hydrogenation to reduce the nitro group, followed by acid-catalyzed cyclization to form the phenothiazine ring.

Purification

The primary method for the purification of crude **4-Chlorophenothiazine** is recrystallization.

Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing phenothiazine derivatives include ethanol, acetone, and mixtures of hexane and ethyl acetate.[5]

General Recrystallization Protocol:

- Dissolve the crude **4-Chlorophenothiazine** in a minimal amount of a suitable hot solvent.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized **4-Chlorophenothiazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.
 - **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- Typical Parameters: A 400 or 500 MHz spectrometer is typically used. The spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ^{13}C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
 - Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required compared to ^1H NMR.
 - Typical Parameters: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the compound. A reversed-phase method is commonly employed for phenothiazine derivatives.

- Column: A C18 stationary phase is typically suitable.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
- Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm) is common.
- Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

- Ionization Method: Electron Ionization (EI) is a common technique for relatively small and stable molecules like **4-Chlorophenothiazine**.
- Analysis: The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (^{35}Cl and ^{37}Cl) in

an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions.

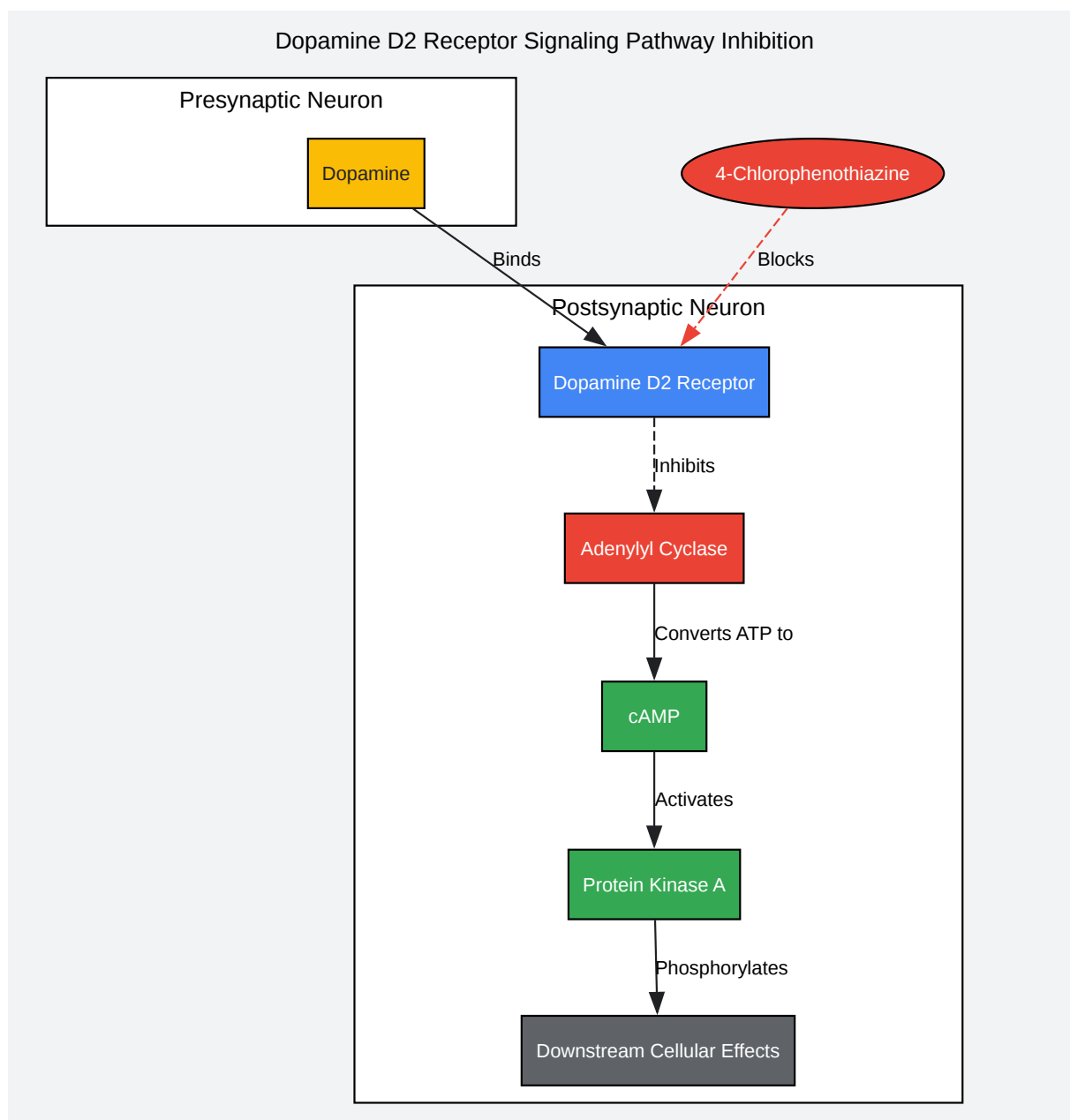
Signaling Pathways and Biological Activity

Phenothiazines, as a class of compounds, are well-known for their diverse biological activities, primarily attributed to their interaction with various neurotransmitter receptors. **4-**

Chlorophenothiazine, as a key intermediate and a phenothiazine derivative itself, is expected to share some of these properties.

Dopamine Receptor Antagonism

The primary mechanism of action for many phenothiazine-based drugs is the antagonism of dopamine D2 receptors in the central nervous system. This blockade of dopamine signaling is responsible for their antipsychotic effects.

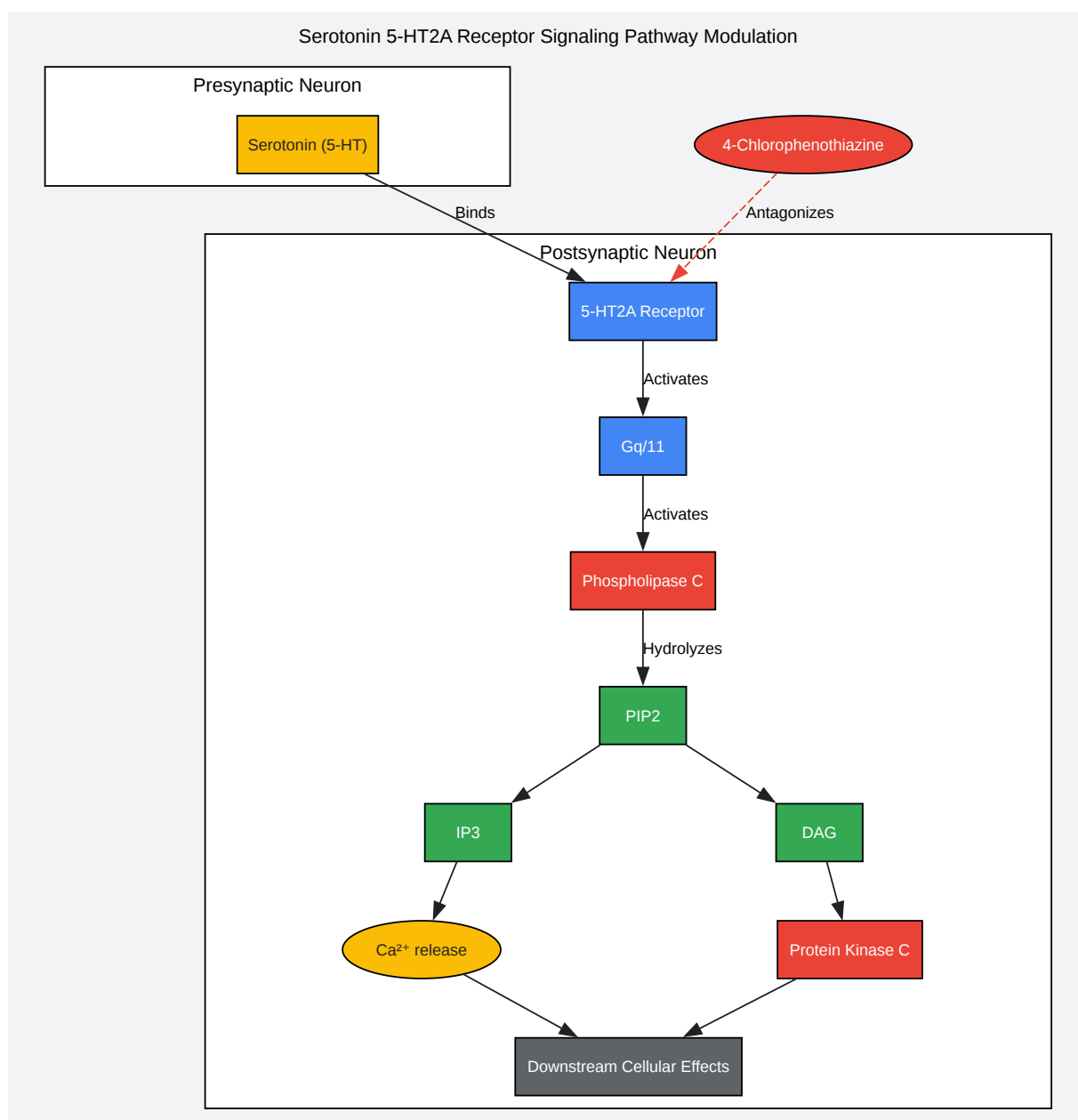


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Caption: Inhibition of the Dopamine D2 receptor pathway.

Serotonin Receptor Interaction

Phenothiazines also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT_{2A} subtype. Antagonism at these receptors can contribute to the overall pharmacological profile, potentially mitigating some of the side effects associated with pure dopamine receptor blockade and contributing to efficacy against negative symptoms in psychosis. The 5-HT_{2A} receptor is a Gq/11-coupled receptor that activates the phospholipase C (PLC) signaling cascade.



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Caption: Modulation of the Serotonin 5-HT_{2A} receptor pathway.

NMDA Receptor Modulation

Some studies have suggested that phenothiazines can also interact with N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication. The modulation of NMDA receptors could contribute to the complex pharmacological effects of these compounds.

This technical guide provides a foundational understanding of **4-Chlorophenothiazine** for professionals engaged in chemical and pharmaceutical research and development. The provided protocols and data serve as a starting point for further investigation and application of this versatile molecule.

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- To cite this document: BenchChem. [4-Chlorophenothiazine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116481#4-chlorophenothiazine-basic-properties-and-structure]

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